1,2,3,6,7,8-Hexachlorodibenzofuran
Overview
Description
1,2,3,6,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their persistence in the environment and potential for bioaccumulation. These compounds are often by-products of industrial processes and are considered environmental pollutants due to their stability and toxicity .
Mechanism of Action
Mode of Action
1,2,3,6,7,8-Hexachlorodibenzofuran acts as a ligand for the AhR . Upon binding, it activates the expression of genes encoding enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) . These enzymes play a crucial role in the metabolism of xenobiotics, substances foreign to the body .
Pharmacokinetics
It’s known that this compound can induce the expression of enzymes involved in its own metabolism, potentially influencing its bioavailability .
Result of Action
The activation of AhR by this compound can lead to various cellular effects. For instance, it can induce thymic atrophy and reduce weight in rats . It also leads to the induction of genes encoding enzymes involved in xenobiotic metabolism, facilitating the elimination of foreign substances from the body .
Action Environment
Environmental factors can influence the action of this compound. For example, it has been found in the soil near municipal waste incinerators, in freshwater fish, and in human breast milk . These findings suggest that the compound’s action, efficacy, and stability can be influenced by its presence in various environmental matrices.
Biochemical Analysis
Biochemical Properties
1,2,3,6,7,8-Hexachlorodibenzofuran induces the expression of genes encoding aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in H-4-II-E rat hepatoma cells . It interacts with these enzymes, influencing their activity and playing a role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces weight, induces thymic atrophy, and induces the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the XRE promoter region of genes it activates . This leads to the activation of the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It reduces weight, induces thymic atrophy, and induces the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats
Preparation Methods
1,2,3,6,7,8-Hexachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods often involve the use of high-temperature incineration of chlorinated organic materials, which can lead to the formation of polychlorinated dibenzofurans as by-products. These methods are typically employed in waste management and chemical manufacturing industries .
Chemical Reactions Analysis
1,2,3,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans. Reducing agents such as sodium borohydride are often used.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially dechlorinated compounds .
Scientific Research Applications
1,2,3,6,7,8-Hexachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers investigate its distribution, degradation, and impact on ecosystems.
Toxicology: Due to its toxic nature, it is used in studies to understand its effects on human health and wildlife. This includes research on its endocrine-disrupting properties and potential carcinogenicity.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Comparison with Similar Compounds
1,2,3,6,7,8-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins in terms of its structure and toxicological properties. its specific chlorination pattern gives it unique chemical and biological characteristics. For example, it has a higher affinity for the AhR compared to less chlorinated dibenzofurans, leading to more pronounced toxic effects .
Similar Compounds
- 2,3,4,6,7,8-Hexachlorodibenzofuran
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
Properties
IUPAC Name |
1,2,3,6,7,8-hexachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYJJJXOFWNEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069155 | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-44-9 | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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